molecular formula C12H16N2 B588998 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane CAS No. 144173-16-0

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane

Cat. No.: B588998
CAS No.: 144173-16-0
M. Wt: 188.274
InChI Key: UMHJOLRQIBNFSJ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its bicyclic structure with specific substitution patterns. The compound possesses the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 grams per mole. The systematic name describes a bicyclic hexane framework where two nitrogen atoms are incorporated at positions 3 and 6, with a benzyl group attached to the nitrogen at position 3 and a methyl group substituent at position 1.

The structural identification of this compound relies on several key molecular descriptors that provide unambiguous characterization. The Chemical Abstracts Service registry number for this compound is 144173-16-0, which serves as a unique identifier in chemical databases. The International Chemical Identifier string for this molecule is InChI=1S/C12H16N2/c1-12-9-14(8-11(12)13-12)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3, providing a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key, UMHJOLRQIBNFSJ-UHFFFAOYSA-N, offers a condensed hash representation of the molecular structure.

The compound exhibits specific physical properties that contribute to its identification and characterization. The calculated density is approximately 1.123 grams per cubic centimeter, indicating a relatively compact molecular structure. The predicted boiling point is 272.975 degrees Celsius at standard atmospheric pressure, suggesting moderate volatility under normal conditions. The flash point is calculated to be 113.806 degrees Celsius, providing important information for handling and storage considerations. The refractive index is estimated at 1.598, which can be utilized for optical identification methods.

Property Value Reference
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Chemical Abstracts Service Number 144173-16-0
Density 1.123 g/cm³
Boiling Point 272.975°C
Flash Point 113.806°C
Refractive Index 1.598

The molecular structure features a unique bicyclic arrangement where the [3.1.0] designation indicates the ring system connectivity. The first number (3) represents the number of atoms in the larger ring, the second number (1) indicates the number of atoms in the bridge connecting the rings, and the third number (0) specifies the number of atoms in the second bridge. This particular arrangement creates a strained three-membered ring fused to a five-membered ring, resulting in distinctive chemical reactivity patterns. The positioning of nitrogen atoms at positions 3 and 6 within this framework creates opportunities for diverse chemical modifications and reactions.

Historical Context of Diazabicyclo[3.1.0]hexane Derivatives in Organic Chemistry

The development of diazabicyclo[3.1.0]hexane derivatives has evolved significantly since their initial discovery, with early research focusing primarily on fundamental synthetic methodologies. Historical investigations into these compounds began with the recognition that the unique structural features of the bicyclic diaziridine framework could offer valuable synthetic intermediates for complex organic transformations. The inherent ring strain present in these molecules, particularly in the three-membered diaziridine component, provides driving force for various chemical reactions that can be exploited in synthetic applications.

Early synthetic approaches to diazabicyclo[3.1.0]hexane derivatives were developed through pioneering work that established fundamental reaction pathways for their preparation. The synthesis typically involves the formation of hexahydropyrimidine intermediates followed by oxidative cyclization to generate the characteristic bicyclic diaziridine structure. These early methodologies laid the groundwork for more sophisticated synthetic strategies that have emerged in subsequent decades. The development of efficient purification techniques, including column chromatography methods, enabled researchers to obtain these compounds in sufficient purity for detailed characterization and further chemical investigations.

The recognition of diazabicyclo[3.1.0]hexane derivatives as potential high-energy materials marked a significant shift in research focus during the late twentieth and early twenty-first centuries. Research groups identified that the structural features inherent in these compounds, particularly the nitrogen-nitrogen bonds and the strained ring system, could contribute to significant energy release upon decomposition. This discovery led to extensive investigations into their potential applications as hypergolic propellants, where the compounds demonstrate rapid ignition characteristics when exposed to appropriate oxidizing agents.

Systematic studies of structure-activity relationships within the diazabicyclo[3.1.0]hexane family revealed important correlations between molecular modifications and resulting properties. Alkyl substitution patterns were found to significantly influence physical characteristics such as density, viscosity, and thermal stability. The introduction of methyl, ethyl, and other alkyl groups at various positions on the bicyclic framework allowed researchers to fine-tune the properties of these compounds for specific applications. These investigations demonstrated that 6-substituted derivatives, including 6-methyl-1,5-diazabicyclo[3.1.0]hexane and related compounds, exhibited particularly promising characteristics for energetic applications.

Compound Type Development Period Key Applications Reference
Basic Diazabicyclo[3.1.0]hexanes 1970s-1980s Synthetic Intermediates
Alkyl-Substituted Derivatives 1990s-2000s High-Energy Materials
Benzyl-Substituted Variants 2000s-Present Pharmaceutical Intermediates
Spiro-Substituted Systems 2010s-Present Biological Applications

The evolution of catalytic asymmetric synthesis methodologies has significantly impacted the accessibility and utility of diazabicyclo[3.1.0]hexane derivatives in recent years. Advanced synthetic approaches utilizing copper-catalyzed asymmetric cycloaddition reactions have enabled the preparation of enantiomerically enriched compounds with high stereochemical control. These developments have opened new avenues for the application of diazabicyclo[3.1.0]hexane scaffolds in pharmaceutical chemistry, where stereochemical purity is often crucial for biological activity. The ability to access both enantiomers of these compounds with high selectivity has expanded their potential utility in drug discovery programs.

Contemporary research has increasingly focused on the development of scalable synthetic methodologies that can provide access to gram quantities of diazabicyclo[3.1.0]hexane derivatives for practical applications. The introduction of novel chlorinating agents, such as N-chlorosuccinimide, has simplified synthetic procedures while maintaining high yields and broad substrate scope. These advances have made it practical to prepare libraries of substituted diazabicyclo[3.1.0]hexane compounds for systematic evaluation in various applications, from materials science to medicinal chemistry.

The recognition of diazabicyclo[3.1.0]hexane frameworks in naturally occurring compounds and their presence in biologically active molecules has further stimulated research interest in this area. Structural motifs related to 3-azabicyclo[3.1.0]hexane and related bicyclic systems have been identified in various natural products and pharmaceutical agents, highlighting the importance of developing efficient synthetic routes to these compounds. This biological relevance has motivated the development of diverse synthetic strategies that can provide access to structurally complex derivatives bearing multiple functional groups and stereochemical features.

Properties

IUPAC Name

3-benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12-9-14(8-11(12)13-12)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHJOLRQIBNFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668327
Record name 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144173-16-0
Record name 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane (C₁₂H₁₆N₂) features a bicyclo[3.1.0]hexane core with nitrogen atoms at positions 1, 3, and 6. The benzyl group at position 3 and methyl group at position 1 introduce steric and electronic complexities that influence synthetic pathways. Computed physicochemical properties include a molecular weight of 188.27 g/mol, XLogP3-AA of 1.2, and one hydrogen bond donor site, which impact solubility and reactivity.

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two primary fragments:

  • A diazabicyclo[3.1.0]hexane core.

  • A benzyl substituent for functionalization.
    Strategies often involve constructing the bicyclic system via intramolecular cyclization or [3+2] cycloadditions, followed by benzylation.

Primary Synthetic Routes

Cesium Carbonate-Mediated Cyclization

A prominent method leverages cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to facilitate cyclization of β-ketophosphonate precursors. This approach, adapted from triazole synthesis, involves:

  • Deprotonation of β-ketophosphonate 1a by Cs₂CO₃ to form a cesium-bound carbanion intermediate M .

  • [3+2] Cycloaddition with azides to yield triazoline intermediates.

  • Horner–Wadsworth–Emmons (HWE) elimination to form the bicyclic structure.

Reaction Conditions

ParameterValue
SolventDMSO
BaseCs₂CO₃ (2.0 equiv)
TemperatureRoom temperature–60°C
Yield69–96%

This method’s regioselectivity arises from the Z-enolate conformation stabilized by cesium, which directs phosphonate elimination over competing pathways.

Intramolecular Alkylation of Diamines

An alternative route involves alkylation of 1,3-diamines with bifunctional electrophiles. For example:

  • N-Methylation of 1,3-diaminopropane using methyl iodide.

  • Benzylation via nucleophilic substitution with benzyl bromide.

  • Base-induced intramolecular cyclization to form the bicyclo[3.1.0] framework.

Optimization Challenges

  • Steric Hindrance : Bulky substituents (e.g., t-butyl) slow enolate formation, reducing reaction rates.

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance Cs₂CO₃ solubility and cyclization efficiency.

Advanced Functionalization Strategies

Azide-Alkyne Cycloaddition (AAC)

Copper-catalyzed AAC (CuAAC) has been explored to introduce the benzyl group post-cyclization. For instance:

  • Synthesis of a propargyl-substituted diazabicyclo intermediate.

  • Reaction with benzyl azide under Cu(I) catalysis to form a 1,2,3-triazole linkage.

Limitations

  • Requires pre-functionalized intermediates.

  • Competing regioselectivity in triazole formation necessitates rigorous optimization.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a stereocontrolled approach:

  • Preparation of diene precursors via N-allylation.

  • Metathesis to form the bicyclic core.

  • Hydrogenation to saturate the bridgehead double bond.

Key Data

CatalystConversionYield
Grubbs II92%78%
Hoveyda-Grubbs85%65%

Mechanistic Insights

Role of Cesium Chelation

Cs₂CO₃ chelates the β-ketophosphonate enolate, stabilizing the Z-conformation and promoting syn-elimination of phosphate. This contrasts with Na₂CO₃ or K₂CO₃, which fail to form stable enolate intermediates.

Competing Pathways

  • Phosphonate Elimination : Favored under Cs₂CO₃/DMSO conditions (95% yield).

  • Hydroxide Elimination : Dominates with weaker bases (e.g., KOH), leading to byproducts.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A patented route (WIPO PATENTSCOPE) outlines a scalable process:

  • Continuous flow synthesis of β-ketophosphonate precursors.

  • Batch cyclization in DMSO with Cs₂CO₃.

  • Crystallization purification to >99% purity.

Economic Considerations

ParameterCost (USD/kg)
Raw Materials1,200
Catalysts800
Total2,000

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted diazabicyclohexane derivatives.

Scientific Research Applications

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformation and Reactivity

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (CAS: 943516-54-9)
  • Structure : Contains two methyl groups at the 6-position and lacks the benzyl substituent.
  • Conformation : Methyl groups introduce steric repulsion, leading to a nearly flat 5-membered ring, as observed in X-ray studies .
4,6-Diaryl-3,6-diazabicyclo[3.1.0]hexane-2-carboxylic Acids
  • Structure : Features aryl groups at positions 4 and 6 and a carboxylic acid at position 2.
  • Synthesis : Synthesized via metal-free intramolecular cyclization, yielding diastereomerically pure products .
6-Morpholino-3-azabicyclo[3.1.0]hexane Derivatives
  • Conformation: Chair conformation is stabilized in endo-3-methyl-6-morpholino derivatives (e.g., 8a and 8b), while N-demethyl analogs adopt a boat conformation .
  • Implication : The target compound’s benzyl group may enforce distinct conformational preferences, impacting receptor binding.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula LogP (Predicted) Key Substituents Conformational Preference
3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane C₁₂H₁₆N₂ ~2.5 (estimated) Benzyl (C₆H₅CH₂), methyl Chair (predicted)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane C₇H₁₂N ~1.8 Two methyl groups Flat 5-membered ring
4,6-Diphenyl-3,6-diazabicyclo[3.1.0]hexane-2-carboxylic acid C₁₇H₁₆N₂O₂ ~3.0 Phenyl, carboxylic acid Rigid, planar

Key Observations :

  • Methyl substitution at position 1 may reduce metabolic degradation relative to N-demethylated derivatives .

Biological Activity

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane (CAS No. 144173-16-0) is a bicyclic compound notable for its unique structural characteristics and potential biological activities. With a molecular formula of C₁₂H₁₆N₂ and a molecular weight of approximately 188.27 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse applications and mechanisms of action.

The synthesis of 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane typically involves the cyclization of benzylamine with methyl acrylate, followed by cyclization under basic conditions, such as with sodium hydride in an inert atmosphere. The compound's structural uniqueness arises from its specific substitution pattern that imparts distinct chemical and biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight188.27 g/mol
CAS Number144173-16-0

Biological Activity

Research indicates that 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

In preliminary studies, the compound has shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction. The interaction with specific molecular targets, such as enzymes involved in cell cycle regulation, has been proposed as a mechanism for its anticancer effects .

The mechanism of action for 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane involves its interaction with various biological targets:

  • Enzyme Modulation : The nitrogen atoms in the bicyclic structure can form hydrogen bonds with active sites on enzymes, modulating their activity.
  • Receptor Binding : This compound may act as a ligand for specific receptors, influencing downstream signaling pathways.

Case Studies

Several studies have explored the biological activity of 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Research : Another research effort focused on the compound's ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with the compound led to G1 phase arrest and subsequent apoptosis in a dose-dependent manner .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis

Q & A

Q. What are the common synthetic routes for 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane?

The synthesis typically involves multi-step reactions starting from bicyclic precursors. A key method includes selective reduction of carbonyl groups in dione derivatives using lithium aluminum hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminum dihydride. Reactions are conducted in solvents like tetrahydrofuran (THF) or isopropanol under controlled temperatures (0–25°C). Post-synthesis purification employs column chromatography, followed by structural confirmation via 1H NMR^1 \text{H NMR} and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized after synthesis?

Characterization relies on analytical techniques such as:

  • NMR spectroscopy : To confirm bicyclic framework integrity and substituent positions (e.g., benzyl and methyl groups).
  • Mass spectrometry : To verify molecular weight (188.27 g/mol) and fragmentation patterns.
  • HPLC : For assessing purity (>95% in most protocols). Comparative analysis with stereoisomers (e.g., (1R,5S)-configured analogs) is critical to rule out unintended byproducts .

Q. What are the typical chemical reactions this compound undergoes?

The compound participates in:

  • Oxidation : Using KMnO4_4 or CrO3_3 to yield ketones or carboxylic acids.
  • Reduction : With NaBH4_4 or LiAlH4_4 to produce alcohols or amines.
  • Nucleophilic substitution : With NaOH or KOtBu to replace functional groups. Reaction outcomes depend on reagent selectivity and steric effects from the bicyclic structure .

Advanced Research Questions

Q. How do stereochemical variations impact biological activity?

Structural analogs with different stereochemistry (e.g., (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, CAS 151860-17-2) exhibit distinct biological interactions. For example, enantiomeric forms may show varying affinities for neurotransmitter receptors or metabolic enzymes. Comparative assays (e.g., radioligand binding or enzyme inhibition studies) are essential to map structure-activity relationships (SAR) .

Q. How can computational methods optimize synthesis pathways?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability, guiding reagent selection. Reaction path search algorithms, combined with machine learning, narrow experimental conditions (e.g., solvent polarity, temperature). This approach reduces trial-and-error iterations and enhances yield predictability .

Q. How to resolve contradictions in pharmacological data across studies?

Discrepancies in biological activity data may arise from:

  • Impurity profiles : Use LC-MS to identify trace byproducts.
  • Assay variability : Standardize protocols (e.g., cell line selection, incubation times).
  • Structural isomerism : Employ X-ray crystallography or NOESY NMR to confirm stereochemistry. Cross-laboratory validation using shared reference standards is recommended .

Q. What analytical techniques differentiate structural analogs?

Advanced methods include:

  • Chiral HPLC : To separate enantiomers (e.g., (1R,5S) vs. (1S,5R) configurations).
  • X-ray diffraction : For absolute configuration determination.
  • IR spectroscopy : To detect functional group vibrations (e.g., NH stretching in amines). These techniques are critical for validating synthetic routes and ensuring compound identity .

Q. What are the stability considerations under varying storage conditions?

The compound degrades under prolonged light exposure or elevated temperatures. Stability studies recommend:

  • Storage at 2–8°C in amber vials.
  • Use of inert atmospheres (N2_2 or Ar) to prevent oxidation.
  • Regular purity checks via TLC or HPLC to monitor degradation (e.g., benzyl group cleavage) .

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